3,5-Dimethylphenyl perfluoroethyl ketone

描述

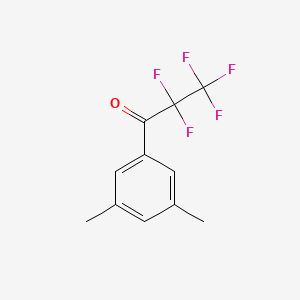

3,5-Dimethylphenyl perfluoroethyl ketone is an organic compound characterized by the presence of a perfluoroethyl group attached to a 3,5-dimethylphenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethylphenyl perfluoroethyl ketone typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with perfluoroethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process includes the use of catalysts to enhance the reaction rate and reduce the formation of by-products. The final product is purified through distillation or recrystallization techniques to achieve the desired purity .

化学反应分析

Types of Reactions: 3,5-Dimethylphenyl perfluoroethyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

科学研究应用

3,5-Dimethylphenyl perfluoroethyl ketone (often referred to by its chemical structure or as a derivative of perfluoroalkyl ketones) is a compound that has garnered attention in various fields, particularly in medicinal chemistry, materials science, and environmental studies. This article explores its applications in these areas, supported by comprehensive data and case studies.

One of the most significant applications of this compound is in medicinal chemistry. Its fluorinated structure allows it to act as a potent inhibitor of certain proteolytic enzymes, particularly serine and cysteine proteases. These enzymes are crucial in various biological processes and disease mechanisms, including cancer progression and viral infections.

Case Study: Enzyme Inhibition

A study highlighted the use of fluorinated ketones as selective inhibitors for proteases involved in cancer pathways. The incorporation of the perfluoroethyl group significantly increased the reactivity towards nucleophiles compared to non-fluorinated analogs. This selectivity can be exploited in drug design to develop targeted therapies for specific cancers.

Applications in Materials Science

In materials science, this compound is utilized for its unique thermal and chemical stability. It can be incorporated into polymer matrices to enhance their properties, such as water repellency and thermal resistance.

Table 2: Material Properties Enhancement

| Material Type | Enhancement Type | Resulting Property |

|---|---|---|

| Polymers | Fluorination | Increased hydrophobicity |

| Coatings | Additive | Improved chemical resistance |

Environmental Impact

Fluorinated compounds like this compound have raised environmental concerns due to their persistence and potential bioaccumulation. Research is ongoing to assess their ecological impact and to develop safer alternatives.

Regulatory Considerations

As regulatory bodies tighten controls on fluorinated substances due to environmental concerns, understanding the lifecycle and degradation pathways of compounds like this compound becomes essential for compliance and risk assessment.

作用机制

The mechanism of action of 3,5-dimethylphenyl perfluoroethyl ketone involves its interaction with specific molecular targets. The perfluoroethyl group imparts unique electronic properties to the compound, enhancing its reactivity. The compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions. These interactions can lead to changes in cellular pathways, influencing various biological processes .

相似化合物的比较

- 3,5-Dimethylphenyl perfluoropropyl ketone

- 3,5-Dimethylphenyl perfluorobutyl ketone

- 3,5-Dimethylphenyl perfluoroisopropyl ketone

Comparison: 3,5-Dimethylphenyl perfluoroethyl ketone is unique due to its specific perfluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs. The length and structure of the perfluoroalkyl chain can significantly influence the compound’s reactivity, solubility, and stability. This uniqueness makes this compound particularly valuable in applications requiring specific electronic and steric properties .

生物活性

3,5-Dimethylphenyl perfluoroethyl ketone (DMPEK) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of DMPEK, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

DMPEK is characterized by its unique molecular structure, which includes a perfluoroethyl group attached to a 3,5-dimethylphenyl moiety. This structure contributes to its chemical stability and lipophilicity, factors that are crucial for its biological interactions.

The biological activity of DMPEK is primarily attributed to its interaction with cellular components, including enzymes and receptors. The perfluoroethyl group enhances the compound's ability to penetrate biological membranes, while the aromatic ring can interact with active sites of target proteins. Notably, the compound has been shown to influence oxidative stress pathways within cells, leading to potential cytotoxic effects.

Antimicrobial Properties

Research has indicated that DMPEK exhibits significant antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, DMPEK demonstrated inhibition of growth at concentrations as low as 50 µM. The mechanism underlying this activity appears to involve disruption of cellular membrane integrity and interference with metabolic processes.

Antifungal Activity

In addition to its antibacterial properties, DMPEK has shown antifungal activity. A study reported that DMPEK effectively inhibited the growth of several fungal species, including Candida albicans and Aspergillus niger. The compound's action is believed to stem from its ability to generate reactive oxygen species (ROS), leading to oxidative damage in fungal cells.

Cytotoxic Effects

The cytotoxicity of DMPEK was assessed in various cancer cell lines. Results indicated that DMPEK induced apoptosis in a dose-dependent manner. At concentrations above 100 µM, significant cell death was observed, with mechanisms involving caspase activation and mitochondrial dysfunction being implicated.

| Biological Activity | Effect Concentration (µM) | Mechanism |

|---|---|---|

| Antimicrobial | 50 | Disruption of membrane integrity |

| Antifungal | 25 | Generation of reactive oxygen species |

| Cytotoxic | 100 | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Osaka University evaluated the antimicrobial efficacy of DMPEK against Gram-positive and Gram-negative bacteria. The results showed a marked decrease in bacterial viability upon treatment with DMPEK, suggesting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Antifungal Activity

In another investigation published in the Journal of Antimicrobial Chemotherapy, DMPEK was tested against Candida species. The study revealed that DMPEK not only inhibited growth but also affected biofilm formation, indicating its potential utility in treating persistent fungal infections.

Research Findings

Recent studies have highlighted the diverse applications of DMPEK in pharmacology and agriculture. Its ability to modulate biological pathways makes it a candidate for further exploration in drug development and as an agrochemical agent.

- Pharmacological Applications : Investigations into DMPEK's role as a pharmaceutical intermediate have shown promise in developing new treatments for infections resistant to conventional therapies.

- Agrochemical Potential : Due to its antimicrobial properties, DMPEK is being explored for use in agricultural settings as a natural pesticide.

属性

IUPAC Name |

1-(3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F5O/c1-6-3-7(2)5-8(4-6)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMVQMBISOOWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C(C(F)(F)F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201022263 | |

| Record name | 1-(3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352216-62-6 | |

| Record name | 1-(3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。